7-Chloro-9h-fluoren-2-amine

Descripción general

Descripción

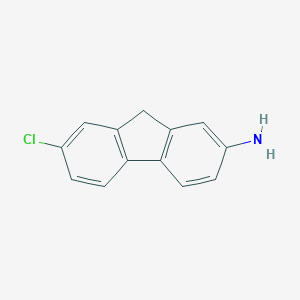

7-Chloro-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H10ClN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 7th position and an amine group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-9h-fluoren-2-amine typically involves the chlorination of fluorene followed by amination. One common method starts with the chlorination of fluorene using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 7-chlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-9h-fluoren-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Building Block : Utilized in the synthesis of complex organic molecules.

- Reactivity : Can undergo oxidation to yield fluorenone derivatives and reduction to form amine derivatives.

-

Biology

- Biological Studies : Investigated for its potential as a precursor for bioactive molecules.

- Fluorescent Probes : Its structural features make it suitable for developing fluorescent probes for biological imaging.

-

Medicine

- Anticancer Research : Ongoing studies focus on its potential as an anticancer agent, particularly against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.

- Antimicrobial Activity : Exhibits promising antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

-

Industry

- Material Science : Used in producing polymers and dyes with specific properties due to its unique chemical structure.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Reacts through oxidation and reduction |

| Biology | Study of biological systems | Potential fluorescent probe |

| Medicine | Anticancer and antimicrobial agent | Significant cytotoxic effects against cancer cell lines |

| Industry | Production of specialty materials | Used in dyes and polymers |

Case Study 1: Anticancer Activity

A study demonstrated that 7-Chloro-9h-fluoren-2-amine exhibited significant cytotoxic effects against A-549 and MCF-7 cell lines. The compound induced apoptosis and showed an IC50 value indicating potent antiproliferative activity compared to standard treatments like 5-fluorouracil.

Case Study 2: Antimicrobial Properties

Research indicated that derivatives of this compound displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial growth through disruption of essential cellular processes .

Mecanismo De Acción

The mechanism of action of 7-Chloro-9h-fluoren-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparación Con Compuestos Similares

2,7-Dichloro-9h-fluorene: Another chlorinated fluorene derivative with potential bioactive properties.

9,9-Dimethyl-9h-fluoren-2-amine: A derivative with different substituents that may exhibit unique optical and electronic properties.

Uniqueness: 7-Chloro-9h-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

7-Chloro-9h-fluoren-2-amine (CAS No. 6957-62-6) is a chemical compound derived from fluorene, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 2nd position. Its molecular formula is C13H10ClN. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the chlorination of fluorene followed by amination. The chlorination can be achieved using chlorine gas in the presence of a catalyst like ferric chloride, resulting in 7-chlorofluorene, which is then aminated using ammonia or an amine source.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit enzyme activity by binding to active sites, thereby influencing cellular processes. Specific pathways affected include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes related to cancer and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further research in antibiotic development.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of several fluorenyl derivatives, including this compound, against melanoma and prostate cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for cancer therapeutics .

- Neuroprotective Effects : Research has indicated that fluorenyl derivatives can serve as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The structural modifications in this compound may enhance its efficacy as a selective AChE inhibitor .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorenyl compounds revealed that modifications at specific positions significantly affect biological activity. For instance, substituents on the amine group can alter binding affinity and selectivity towards biological targets .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2,7-Dichloro-9h-fluorene | Moderate anticancer effects | Different substitution pattern affects reactivity |

| 9,9-Dimethyl-9h-fluoren-2-amine | Antimicrobial properties | Enhanced solubility due to dimethyl groups |

| This compound | Strong anticancer activity | Specific substitution leading to potent enzyme inhibition |

Propiedades

IUPAC Name |

7-chloro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPXWPONFKFPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289972 | |

| Record name | 7-chloro-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-62-6 | |

| Record name | NSC65924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.